1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid
Description
Properties
Molecular Formula |
C22H26N6O3 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;propanoic acid |
InChI |
InChI=1S/C19H20N6O.C3H6O2/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;1-2-3(4)5/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2H2,1H3,(H,4,5) |
InChI Key |
IRPJGGHUXQZOQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4 |
Synonyms |
imidocarb dipropionate Imizol |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidocarb dipropionate involves the reaction of imidazole derivatives with phenylurea compounds. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction. The final product is purified through crystallization or other purification techniques to obtain a sterile solution suitable for injection .
Industrial Production Methods
Industrial production of imidocarb dipropionate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure the production of high-purity imidocarb dipropionate. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Imidocarb dipropionate undergoes various chemical reactions, including:
Oxidation: Imidocarb can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Imidocarb can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions include various derivatives of imidocarb dipropionate, which may have different pharmacological properties and applications .
Scientific Research Applications
Imidocarb dipropionate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of imidazole derivatives.
Biology: Investigated for its effects on protozoan parasites and its potential use in controlling parasitic infections.
Medicine: Primarily used in veterinary medicine for the treatment of babesiosis and anaplasmosis in animals.
Mechanism of Action
The exact mechanism of action of imidocarb dipropionate is not fully understood, but it is believed to interfere with the production and utilization of polyamines in protozoan parasites. It also prevents the entry of inositol into erythrocytes containing the parasite, leading to the death of the parasite . The compound acts directly on the parasite, causing alterations in the number and size of nuclei and the morphology of the cytoplasm .
Comparison with Similar Compounds
Imidocarb dipropionate is often compared with other antiprotozoal compounds such as diminazene aceturate. While both compounds are used to treat protozoan infections, imidocarb dipropionate has a longer duration of action and can provide prophylactic effects against Babesia infections for up to six weeks . Other similar compounds include:
Diminazene aceturate: Used for the treatment of trypanosomosis and babesiosis.
Isometamidium chloride: Used for the treatment and prevention of trypanosomosis.
Imidocarb dipropionate is unique in its ability to provide long-term protection against protozoan infections and its broad-spectrum activity against various parasites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
